molecular formula C10H18N2O2S B6034260 N-[(Z)-1-(4-methylcyclohex-3-en-1-yl)ethylideneamino]methanesulfonamide

N-[(Z)-1-(4-methylcyclohex-3-en-1-yl)ethylideneamino]methanesulfonamide

Cat. No.: B6034260
M. Wt: 230.33 g/mol
InChI Key: TVGDZNNXUAEJQB-LUAWRHEFSA-N
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Description

N-[(Z)-1-(4-methylcyclohex-3-en-1-yl)ethylideneamino]methanesulfonamide is a complex organic compound with a unique structure that includes a cyclohexene ring, a sulfonamide group, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(4-methylcyclohex-3-en-1-yl)ethylideneamino]methanesulfonamide typically involves the reaction of 4-methylcyclohex-3-en-1-ylamine with methanesulfonyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(4-methylcyclohex-3-en-1-yl)ethylideneamino]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(Z)-1-(4-methylcyclohex-3-en-1-yl)ethylideneamino]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-1-(4-methylcyclohex-3-en-1-yl)ethylideneamino]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. The imine linkage allows for reversible binding, making it a versatile compound for various applications. The cyclohexene ring provides structural stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-1-(4-methylcyclohex-3-en-1-yl)ethylideneamino]methanesulfonamide is unique due to its combination of a cyclohexene ring, sulfonamide group, and imine linkage. This combination provides a distinct set of chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

N-[(Z)-1-(4-methylcyclohex-3-en-1-yl)ethylideneamino]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S/c1-8-4-6-10(7-5-8)9(2)11-12-15(3,13)14/h4,10,12H,5-7H2,1-3H3/b11-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGDZNNXUAEJQB-LUAWRHEFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(=NNS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCC(CC1)/C(=N\NS(=O)(=O)C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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